molecular formula C13H10FNO3 B6389424 MFCD18317472 CAS No. 1261922-54-6

MFCD18317472

Cat. No.: B6389424
CAS No.: 1261922-54-6
M. Wt: 247.22 g/mol
InChI Key: MZVQAOGJGTZBPP-UHFFFAOYSA-N
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Description

MFCD18317472 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317472 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a simple organic compound.

    Functional Group Introduction: Specific functional groups are introduced into the starting material through reactions such as halogenation, nitration, or sulfonation.

    Intermediate Formation: The intermediate compounds are formed through reactions like condensation, cyclization, or rearrangement.

    Final Product Formation: The final step involves the conversion of the intermediate into this compound through reactions such as reduction, oxidation, or substitution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

MFCD18317472 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized compounds.

Scientific Research Applications

MFCD18317472 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

    Biology: The compound is employed in biochemical assays, enzyme inhibition studies, and as a probe for studying biological pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of MFCD18317472 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific application and target.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-8(12(11)14)10-7-15-6-5-9(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVQAOGJGTZBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687516
Record name 3-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-54-6
Record name 3-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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